8-bromo-3-(4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one
Description
This compound features a highly complex polycyclic scaffold, combining a benzo[g]-fused 2,6-methanobenzooxadiazocin core with strategic substitutions:
- 3-(4-Methoxyphenyl) group: Provides lipophilic character while the methoxy moiety improves solubility and modulates steric interactions.
- 2-Methyl group: Contributes to conformational rigidity and steric shielding of the core structure.
The fused bicyclic system (5,6-dihydro-2H-2,6-methanobenzooxadiazocin) introduces unique stereoelectronic constraints, distinguishing it from simpler heterocyclic systems.
Properties
IUPAC Name |
4-bromo-10-(4-methoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3/c1-18-10-15(14-9-11(19)3-8-16(14)24-18)20-17(22)21(18)12-4-6-13(23-2)7-5-12/h3-9,15H,10H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMOQEWUHPBHGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)Br)NC(=O)N2C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-3-(4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Methoxyphenyl Intermediate: This step involves the bromination of a methoxyphenyl precursor under controlled conditions.
Cyclization: The intermediate undergoes a cyclization reaction to form the oxadiazocin ring system.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-bromo-3-(4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a lead compound for drug development.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-bromo-3-(4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Impact of Core Heterocycles
- Benzooxadiazocin vs. Triazine (5l) : The benzooxadiazocin core (target compound) exhibits greater rigidity due to its fused bicyclic system, whereas the triazine derivative (5l) adopts a planar geometry with rotational freedom at ether linkages. This difference may translate to higher metabolic stability in the benzooxadiazocin system .
- However, this flexibility may reduce target selectivity compared to the rigid benzooxadiazocin framework .
Substituent Effects
- Bromo vs. Other Halogens: The 8-bromo group in the target compound enhances halogen bonding compared to non-halogenated analogues. For example, compound 41 (4-bromophenyl) leverages bromine for similar interactions but lacks direct integration into the core heterocycle .
- Methoxy Positional Isomerism : The 4-methoxyphenyl group (target compound) provides a stronger electron-donating effect compared to the 3-methoxyphenyl isomer (899213-30-0), altering charge distribution and solubility .
Biological Activity
8-Bromo-3-(4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a synthetic compound belonging to the oxadiazocin class. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C₁₈H₁₆BrN₂O₃
- Molecular Weight : 423.7 g/mol
- CAS Number : 866346-26-1
Biological Activity
The biological activity of this compound has been explored in various studies, revealing its potential as an antiviral and anticancer agent. Below are some key findings from the literature:
Antiviral Activity
Research indicates that derivatives of oxadiazocin compounds exhibit significant antiviral properties. For instance, studies have shown that related compounds can inhibit HIV-1 reverse transcriptase (RT) with IC₅₀ values in the nanomolar range. The structure of these compounds often influences their activity; substituents at specific positions on the benzimidazole ring enhance potency against viral targets .
Anticancer Activity
In vitro studies have demonstrated that oxadiazocin derivatives can induce apoptosis in cancer cell lines. The mechanism may involve the modulation of key signaling pathways associated with cell survival and proliferation. For example, compounds with specific substitutions at the 4-position have shown increased cytotoxicity against various cancer cell lines .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for developing more effective derivatives. The following table summarizes some findings related to SAR for oxadiazocin derivatives:
| Compound | Substituent Position | % Inhibition (1 μM) |
|---|---|---|
| 1 | 4-CH₃ | 71 |
| 2 | 5-Br | 43 |
| 3 | 6-Cl | 69 |
| 4 | 4-NO₂ | 51 |
This data illustrates that modifications at the 4-position significantly enhance inhibitory activity compared to other positions, indicating a critical area for further exploration in drug design .
Case Studies
Several case studies have highlighted the efficacy of this compound and its analogs:
- HIV Inhibition : A study demonstrated that a closely related oxadiazocin compound exhibited potent inhibition of HIV replication in vitro, suggesting that modifications to the core structure can yield effective antiviral agents .
- Cancer Cell Apoptosis : In another study, a series of oxadiazocin derivatives were tested against various cancer cell lines, showing promising results in inducing apoptosis through mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
